molecular formula C21H21Cl2NO3 B1613945 3,5-Dichloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898756-60-0

3,5-Dichloro-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Cat. No. B1613945
CAS RN: 898756-60-0
M. Wt: 406.3 g/mol
InChI Key: QEEFAXMSCCRYQO-UHFFFAOYSA-N
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Description

“3,5-Dichloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone” is a chemical compound with the linear formula C21H21Cl2NO3 . It is also known as “(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(3,5-dichlorophenyl)methanone” or "Methanone, (3,5-dichlorophenyl)[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]-" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H23NO3/c23-20(18-6-2-1-3-7-18)19-8-4-5-17(15-19)16-22-11-9-21(10-12-22)24-13-14-25-21/h1-8,15H,9-14,16H2 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Regioselectivity in Chemical Synthesis

Research on acylation reactions, such as the study conducted by Koszytkowska-Stawińska et al. (2004), has demonstrated the impact of base and acyl chloride on the regioselectivity of acylation reactions involving related spirocyclic and azaspiro compounds. Such studies are fundamental for understanding how specific chemical modifications can affect the properties and reactivity of complex organic molecules, potentially applicable to the synthesis and functionalization of benzophenone derivatives (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004).

Antiviral and Antibacterial Applications

The design and synthesis of spirothiazolidinone derivatives, as explored by Apaydın et al. (2020), highlight the antiviral and antibacterial potential of compounds incorporating azaspiro and dioxa structural elements. Their work on synthesizing and evaluating spirothiazolidinone compounds for antiviral activity against influenza and human coronavirus suggests a possible research direction for studying the bioactivity of similarly structured benzophenone derivatives (Apaydın, Loy, Stevaert, & Naesens, 2020).

Antitubercular Activity

The study of new antitubercular drug candidates, such as BTZ043, which targets specific enzymes in Mycobacterium tuberculosis, indicates the importance of exploring novel chemical scaffolds, including azaspiro and dioxa compounds, for developing new therapeutic agents. The susceptibility of clinical isolates to benzothiazinones underscores the potential for similar compounds to contribute to antitubercular drug development (Pasca et al., 2010).

Environmental and Health Impact

Research into the metabolism and environmental impact of UV filters like benzophenone-3 (BP-3) by Watanabe et al. (2015) demonstrates the relevance of studying the degradation, metabolic pathways, and potential endocrine-disrupting effects of benzophenone derivatives. Understanding the environmental behavior and biological effects of such compounds is crucial for assessing their safety and ecological impact (Watanabe et al., 2015).

Mechanism of Action

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its complex structure, it’s plausible that it could influence multiple pathways, leading to a variety of downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s interaction with its targets and the subsequent changes in cellular processes .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can impact how the compound interacts with its targets. Without specific information about this compound’s targets and mode of action, it’s challenging to discuss how environmental factors might influence its action .

properties

IUPAC Name

(3,5-dichlorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2NO3/c22-17-11-16(12-18(23)13-17)20(25)19-4-2-1-3-15(19)14-24-7-5-21(6-8-24)26-9-10-27-21/h1-4,11-13H,5-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEFAXMSCCRYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643785
Record name (3,5-Dichlorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898756-60-0
Record name (3,5-Dichlorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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